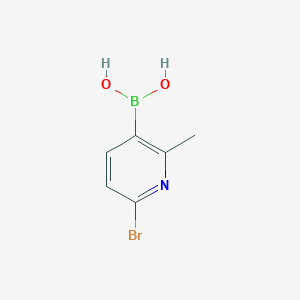

6-Bromo-2-methylpyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLYPZNXELJJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660632 | |

| Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-22-9 | |

| Record name | B-(6-Bromo-2-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-methylpyridine-3-boronic acid CAS number

An In-Depth Technical Guide to 6-Bromo-2-methylpyridine-3-boronic acid CAS Number: 1072944-22-9

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring functionalized with a bromine atom and a boronic acid group, makes it an exceptionally versatile reagent for constructing complex molecular architectures. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, while the boronic acid moiety is an ideal partner for palladium-catalyzed Suzuki-Miyaura couplings. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on field-proven insights and detailed protocols for its use in drug discovery workflows.

Compound Properties and Identification

Accurate identification and understanding of a reagent's physicochemical properties are fundamental to successful and reproducible experimentation. This compound is commercially available from various suppliers, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1072944-22-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇BBrNO₂ | [1][2][4][5] |

| Molecular Weight | 215.84 g/mol | [2][4][5] |

| Typical Purity | ≥95% | [1][4] |

| Physical Form | White to off-white solid or lyophilized powder | [1] |

| Storage | Recommended long-term storage at -20°C. Avoid repeated freeze-thaw cycles.[1] |

Synthesis and Mechanistic Considerations

The synthesis of pyridinylboronic acids is a well-established field, with several reliable methods available. A common and effective laboratory-scale approach for preparing this compound involves a halogen-metal exchange followed by borylation.

Proposed Synthetic Pathway: Lithiation-Borylation

This method typically starts from a di-halogenated pyridine precursor. The choice of a bromine or iodine atom at the 3-position is strategic, as it is more susceptible to lithium-halogen exchange than the bromine at the 6-position, allowing for regioselective functionalization.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The reaction is conducted at cryogenic temperatures to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate or reaction with the solvent (THF).

-

n-Butyllithium (n-BuLi): This organolithium reagent is a strong base and nucleophile, ideal for rapid and efficient lithium-halogen exchange at low temperatures.

-

Triisopropyl borate: This borate ester acts as the electrophile. It is chosen for its reactivity and the relative ease of hydrolysis of the resulting boronate ester to the final boronic acid during the acidic workup.

Caption: Synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals.[6][7][8]

The reaction's success in drug discovery is due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[9]

The Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Hetero-biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling using this compound and an aryl bromide. It is designed as a self-validating system, incorporating standard practices for achieving high yield and purity.

Objective: To synthesize 2-methyl-6-(4-methoxyphenyl)pyridine-3-boronic acid. (Note: This is a hypothetical example for protocol demonstration. The product name is illustrative of a potential outcome after a subsequent reaction at the bromine site of the title compound, demonstrating its utility). A more direct protocol is the coupling of the title compound with an aryl halide.

Corrected Objective: To synthesize 6-Bromo-2-methyl-3-(4-methoxyphenyl)pyridine.

Materials:

-

This compound (1.0 equiv.)

-

1-Bromo-4-methoxybenzene (1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv.)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, 1-bromo-4-methoxybenzene, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90-95 °C. Stir the reaction mixture vigorously for 12-18 hours. Progress can be monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Safety, Handling, and Storage

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: For long-term viability, store the compound at -20°C under an inert atmosphere.[1] Boronic acids can be susceptible to dehydration and decomposition over time, so proper storage is essential for maintaining reactivity.

-

Safety: Boronic acids are generally considered to have low toxicity.[10] However, standard precautions for handling chemical reagents should always be followed.

Conclusion

This compound (CAS: 1072944-22-9) is a high-value, versatile reagent for the synthesis of complex organic molecules. Its utility is most profoundly demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, which are foundational to modern drug discovery and development.[11][12] A thorough understanding of its properties, synthetic origins, and reaction mechanisms enables researchers to leverage its full potential in creating novel chemical entities with significant therapeutic and material applications.

References

- 1. cusabio.com [cusabio.com]

- 2. scbt.com [scbt.com]

- 3. 1072944-22-9|(6-Bromo-2-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. This compound 96% | CAS: 1072944-22-9 | AChemBlock [achemblock.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-methylpyridine-3-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-bromo-2-methylpyridine-3-boronic acid, a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. We will delve into its fundamental properties, explore its synthesis, and detail its application in the strategically important Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Compound Characteristics

This compound is a heterocyclic organic compound that has garnered significant interest as a synthetic intermediate. Its structure, incorporating a pyridine ring, a bromine atom, a methyl group, and a boronic acid moiety, offers multiple points for chemical modification, making it a valuable tool for the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. Key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BBrNO₂ | [1][2][3] |

| Molecular Weight | 215.84 g/mol | [1][2][4] |

| CAS Number | 1072944-22-9 | [1][2] |

| Appearance | Typically a solid or lyophilized powder | [3][4] |

| Purity | Often available at ≥95% purity | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C for short-term storage; -20°C to -80°C for long-term storage is recommended. Avoid repeated freeze-thaw cycles. | [3][5] |

Structural Representation

The structural formula of this compound is presented below. The strategic placement of the bromine atom and the boronic acid group on the pyridine ring allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic strategy.

Caption: 2D structure of this compound.

Synthesis of Pyridinylboronic Acids

The synthesis of pyridinylboronic acids, including this compound, is a well-established area of organic chemistry. Several synthetic routes are available, with the choice of method often depending on the starting materials and desired scale. A common and effective method involves a lithium-halogen exchange followed by borylation.[6]

General Synthetic Workflow: Lithium-Halogen Exchange and Borylation

This approach typically starts from a corresponding bromopyridine derivative. The workflow is outlined below.

Caption: Generalized workflow for the synthesis of pyridinylboronic acids.

Expert Insight: The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is critical to facilitate the lithium-halogen exchange without unwanted side reactions. The subsequent quenching with an electrophilic boron source, such as triisopropyl borate, introduces the boronic ester, which is then hydrolyzed to the desired boronic acid during aqueous workup.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling

Boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound is an excellent substrate for such transformations, enabling the synthesis of a wide array of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[9][10]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through a series of well-defined steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is crucial for the success of a Suzuki-Miyaura coupling. For a substrate like this compound, the pyridine nitrogen can potentially coordinate to the palladium center, which may require the use of specific ligands to ensure high catalytic activity.[9] The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[8]

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general framework for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl bromide, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is validated by the consumption of starting materials and the formation of the desired product, as confirmed by the chosen analytical monitoring technique. The purity of the final product is assessed after purification.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids themselves have also emerged as important pharmacophores, with several FDA-approved drugs containing this moiety, such as bortezomib and vaborbactam.[7][11][12] The ability of this compound to participate in the construction of complex molecules makes it a valuable tool for the synthesis of novel drug candidates. For instance, substituted pyridines derived from this building block could be explored as inhibitors of various enzymes or as ligands for specific receptors.[13]

Conclusion

This compound is a key synthetic intermediate with a well-defined set of properties. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. A thorough understanding of its characteristics and the nuances of the reactions in which it participates is essential for its successful application in the synthesis of novel compounds for drug discovery and other areas of chemical research.

References

- 1. scbt.com [scbt.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. cusabio.com [cusabio.com]

- 4. 6-Bromo-4-methylpyridine-3-boronic acid 1072945-75-5 [sigmaaldrich.com]

- 5. 1072944-22-9|(6-Bromo-2-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-2-methylpyridine-3-boronic acid

Introduction: A Versatile Building Block in Modern Chemistry

6-Bromo-2-methylpyridine-3-boronic acid is a specialized heterocyclic organic compound that has emerged as a critical building block, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a boronic acid moiety, offers chemists a versatile scaffold for constructing complex molecular architectures. The presence of the boronic acid group makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for forming carbon-carbon bonds.[1]

The strategic placement of the bromine atom provides a reactive handle for such coupling reactions, while the methyl group can influence the electronic properties and steric environment of the molecule. This guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. Boronic acids, in general, are gaining significant attention in drug discovery due to their unique chemical properties and relatively low toxicity, with several boronic acid-containing drugs already approved by the FDA.[2][3]

Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 1072944-22-9 | [4][5] |

| Molecular Formula | C₆H₇BBrNO₂ | [4] |

| Molecular Weight | 215.84 g/mol | [4][5] |

| Appearance | Solid, Lyophilized powder | [6] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [5][6] |

| SMILES String | CC1=NC(Br)=CC=C1B(O)O | [5] |

Safety and Handling

As with any chemical reagent, proper handling and storage are crucial to ensure laboratory safety.

-

Hazard Identification : This compound may cause skin, eye, and respiratory irritation.[7] It is harmful if swallowed.[8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

-

Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8] For long-term stability, storage at -20°C is recommended.[6]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations.[7][8]

Synthesis and Purification

The synthesis of pyridinylboronic acids can be achieved through several methods, with the most common being the metal-halogen exchange of a corresponding halopyridine followed by borylation.

Generalized Synthetic Workflow

A typical synthesis involves the lithiation of a bromopyridine precursor at low temperatures, followed by quenching with a trialkyl borate ester and subsequent acidic workup to yield the boronic acid.

Caption: Generalized workflow for the synthesis of pyridinylboronic acids.

Step-by-Step Synthetic Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

-

Reaction Setup : A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 6-bromo-3-iodo-2-methylpyridine, and anhydrous tetrahydrofuran (THF).

-

Scientist's Note : Strictly anhydrous conditions are critical. The use of n-butyllithium (n-BuLi), a strong organometallic base, necessitates the exclusion of atmospheric moisture to prevent quenching of the reagent.

-

-

Lithiation : The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi is added dropwise while maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.

-

Scientist's Note : The low temperature is essential to control the exothermic reaction and prevent side reactions. The iodine is more readily exchanged with lithium than the bromine, providing regioselectivity.

-

-

Borylation : Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Scientist's Note : Triisopropyl borate is the borylating agent. The reaction forms a boronate ester intermediate.

-

-

Hydrolysis and Isolation : The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl). The resulting mixture is stirred for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.

-

Purification : The product is typically isolated by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound.

Chemical Reactivity and Core Applications

The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions.[1] This powerful reaction allows for the formation of a C-C bond between the pyridine ring and various aryl or vinyl groups.

The Suzuki-Miyaura Coupling Reaction

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide or triflate.[1] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[10]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki Coupling

The following protocol details a typical Suzuki coupling reaction using this compound.

-

Reagent Preparation : In a reaction vessel, combine this compound (1.0 equivalent), the desired aryl halide (e.g., Phenylboronic acid, 1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (typically 2-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).[11]

-

Solvent Addition : Add a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water.[10][11]

-

Reaction Conditions : Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture, typically to 85-100 °C, with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).[10][12]

-

Workup and Purification : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the desired biaryl product.[11]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to use this compound in Suzuki couplings allows for the efficient synthesis of novel pyridine-based derivatives.[10] These derivatives are explored for a wide range of biological activities. For instance, substituted pyridine boronic acids have been investigated as potential efflux pump inhibitors in bacteria, a strategy to combat antibiotic resistance.[14] The versatility of this building block makes it a valuable tool in creating libraries of compounds for screening against various therapeutic targets.[15]

Conclusion

This compound stands out as a highly valuable and versatile reagent in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of complex substituted pyridine derivatives. For researchers in drug discovery and materials science, this compound offers a reliable pathway to novel molecular entities with significant potential for a wide array of applications. A firm grasp of its synthesis, handling, and reactivity is key to unlocking its full potential in the laboratory.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 1072944-22-9|(6-Bromo-2-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. cusabio.com [cusabio.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

6-Bromo-2-methylpyridine-3-boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylpyridine-3-boronic acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its utility, primarily as a coupling partner in Suzuki-Miyaura reactions, enables the efficient construction of complex molecular architectures bearing the substituted pyridine motif, a common pharmacophore in numerous drug candidates. This guide provides an in-depth examination of the predominant synthetic pathway to this reagent, focusing on the chemical principles, procedural nuances, and critical parameters that ensure a successful and scalable synthesis. We will delve into the mechanism of the most reliable method—halogen-metal exchange followed by borylation—offering field-proven insights and a detailed, reproducible experimental protocol for researchers and process chemists.

Introduction: The Strategic Importance of Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis. Among them, pyridine-based boronic acids and their esters have garnered significant attention due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring's unique electronic properties can enhance biological activity and modulate pharmacokinetic profiles in drug molecules. This compound offers three distinct points for molecular diversification: the boronic acid moiety for C-C bond formation, the bromine atom for subsequent cross-coupling or functionalization, and the methyl group which influences steric and electronic properties.

This guide focuses on the most robust and widely adopted method for the preparation of pyridinylboronic acids: the halogen-metal exchange of a suitable halopyridine precursor, followed by electrophilic trapping with a borate ester. This pathway remains the least expensive and most reliable for large-scale preparations.

Retrosynthetic Analysis and Strategy

The synthesis design for this compound hinges on the selective introduction of a boronic acid group onto a pre-functionalized pyridine ring. The most logical and efficient retrosynthetic disconnection breaks the C-B bond, identifying a 3-lithiated or 3-magnesiated 6-bromo-2-methylpyridine intermediate and a boron electrophile. This intermediate is, in turn, derived from a dihalopyridine precursor via a selective halogen-metal exchange.

Caption: Retrosynthetic approach for this compound.

This strategy leverages the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the C-3 position is more susceptible to halogen-metal exchange than the one at C-6 due to a combination of steric and electronic factors. This inherent regioselectivity is the cornerstone of an efficient synthesis.

Core Synthesis Pathway: Halogen-Lithium Exchange and Borylation

The most effective route to this compound involves a three-step sequence executed in a single pot:

-

Regioselective Lithiation: A dihalo-precursor, 3,6-dibromo-2-methylpyridine, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures.

-

Borylation: The resulting aryllithium intermediate is intercepted by an electrophilic borate ester, such as triisopropyl borate [B(OiPr)₃].

-

Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to afford the final boronic acid.

Mechanistic Insights and Rationale

Causality of Cryogenic Conditions: The halogen-lithium exchange is performed at very low temperatures (typically -78 °C to -40 °C) for several critical reasons.[2][3] Firstly, it prevents competitive side reactions, such as the addition of n-BuLi across the pyridine's C=N bond. Secondly, these conditions favor kinetic control, ensuring that the more reactive C-3 bromine undergoes exchange preferentially. At higher temperatures, the highly reactive 3-lithiopyridine intermediate can become unstable.

The In Situ Quench Advantage: Traditional protocols add the organolithium reagent to the halopyridine, followed by the addition of the borate ester. However, a superior and more scalable method is the in situ quench procedure.[2] In this approach, the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the triisopropyl borate. The rationale is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester.[2] This ensures that the highly reactive 3-lithiopyridine intermediate is generated in the presence of its trapping agent, reacting instantly and minimizing decomposition or side reactions, which dramatically improves yields.[2]

Caption: Workflow for the synthesis via halogen-metal exchange.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing pyridinylboronic acids and represents a robust method for laboratory-scale preparation.[2][4]

Materials and Reagents:

-

3,6-Dibromo-2-methylpyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 2 M

-

Sodium Hydroxide (NaOH), 2 M

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Overhead stirrer or magnetic stirrer

-

Temperature probe

-

Syringe pump

-

Dry ice/acetone bath

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Vessel Preparation: A 1 L, three-necked flask equipped with an overhead stirrer, temperature probe, and a nitrogen inlet is flame-dried or oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar).

-

Reagent Charging: The flask is charged with anhydrous toluene (320 mL), anhydrous THF (80 mL), triisopropyl borate (1.2 eq.), and 3,6-dibromo-2-methylpyridine (1.0 eq.).

-

Cooling: The resulting mixture is stirred and cooled to between -40 °C and -78 °C using a dry ice/acetone bath. A temperature of -40 °C has been shown to give excellent yields for similar substrates.[2]

-

n-BuLi Addition: n-Butyllithium (2.5 M in hexanes, 1.2 eq.) is added dropwise via a syringe pump over approximately 1 hour, ensuring the internal temperature does not rise above the set point.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at the same temperature to ensure complete lithiation and borylation.

-

Quenching and Workup: The reaction is quenched by the slow addition of 2 M HCl (approx. 200 mL) while the flask is still in the cooling bath. The bath is then removed, and the mixture is allowed to warm to room temperature.

-

pH Adjustment: The biphasic mixture is stirred vigorously. The pH of the aqueous layer is carefully adjusted to ~7-8 using a 2 M NaOH solution. This step is critical as the product's solubility is pH-dependent.

-

Extraction: The layers are separated. The aqueous layer is extracted three times with ethyl acetate (3 x 100 mL).

-

Washing and Drying: The combined organic extracts are washed with brine (1 x 100 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or by slurrying in a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.

Alternative Synthesis Pathways

While halogen-lithium exchange is dominant, other modern methods are available, each with specific advantages.

| Synthesis Method | Precursor | Catalyst/Reagent | Key Advantages | Key Disadvantages |

| Halogen-Lithium Exchange | Halopyridine | n-BuLi or i-PrMgCl | Cost-effective, scalable, reliable | Requires cryogenic temperatures, strong base |

| Miyaura Borylation | Halopyridine | B₂pin₂, Pd catalyst | High functional group tolerance | Expensive Pd catalyst, potential for side reactions |

| Iridium-Catalyzed C-H Borylation | Substituted Pyridine | B₂pin₂, Ir catalyst | Atom-economical, direct C-H functionalization[5] | Regioselectivity can be challenging, expensive Ir catalyst |

| Radical Borylation | Halopyridine | Diboron reagent, radical initiator | Transition-metal-free, mild conditions[6][7] | Substrate scope can be limited |

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are essential:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The proton spectrum should show characteristic shifts for the aromatic protons on the pyridine ring, and the methyl group singlet.

-

Mass Spectrometry (MS): To confirm the molecular weight (215.84 g/mol for C₆H₇BBrNO₂).[8]

-

HPLC: To determine the purity of the final compound.

Safety Considerations

-

n-Butyllithium: n-BuLi is a highly pyrophoric reagent and must be handled under a strict inert atmosphere. It can ignite spontaneously on contact with air or moisture. Always use proper syringe and cannula techniques.

-

Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves to prevent cold burns. Ensure good ventilation to prevent CO₂ buildup.

-

Solvents: Toluene, THF, and hexanes are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound is most reliably achieved through a regioselective halogen-lithium exchange of 3,6-dibromo-2-methylpyridine, followed by an in situ quench with triisopropyl borate. This method, underscored by a clear understanding of reaction kinetics and intermediate stability, provides a scalable and cost-effective route to a valuable synthetic building block. By adhering to the detailed protocol and safety guidelines presented, researchers can confidently prepare this reagent in high yield and purity, enabling further advancements in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jiaolei.group [jiaolei.group]

- 7. Pyridine-Catalyzed Radical Borylation of Aryl Halides [organic-chemistry.org]

- 8. scbt.com [scbt.com]

A Technical Guide to the Spectroscopic Properties of 6-Bromo-2-methylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-2-methylpyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling necessitates a thorough understanding of its structural and electronic properties, which are elucidated through various spectroscopic techniques. This document serves as a comprehensive resource, offering both predicted data based on established chemical principles and detailed protocols for empirical verification.

Compound Profile

-

IUPAC Name: (6-Bromo-2-methylpyridin-3-yl)boronic acid

-

Molecular Weight: 215.84 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring and the integrity of the boronic acid moiety. The following data are predicted based on the analysis of substituent effects on the pyridine core, drawing parallels from structurally related compounds.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal two signals for the aromatic protons on the pyridine ring and a signal for the methyl group protons. The boronic acid protons are typically broad and may be solvent-dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~8.0 |

| H-5 | 7.3 - 7.5 | d | ~8.0 |

| CH₃ | 2.5 - 2.7 | s | - |

| B(OH)₂ | 4.5 - 6.0 | br s | - |

Causality Behind Predictions:

-

Aromatic Protons (H-4, H-5): The pyridine ring protons are expected to be in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The bromine atom at position 6 will have a deshielding effect on the adjacent proton H-5. The boronic acid group at position 3 will deshield the adjacent proton H-4. The expected doublet splitting pattern arises from the coupling between these two adjacent protons.

-

Methyl Protons (CH₃): The methyl group at position 2 is attached to an sp² hybridized carbon and is expected to resonate in the typical range for such groups. It will appear as a singlet as there are no adjacent protons to couple with.

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with residual water in the NMR solvent. This leads to a broad singlet, and its chemical shift can vary significantly with concentration, temperature, and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 125 - 130 (broad) |

| C-4 | 140 - 144 |

| C-5 | 128 - 132 |

| C-6 | 140 - 145 |

| CH₃ | 22 - 25 |

Causality Behind Predictions:

-

Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6, being adjacent to the nitrogen, are expected at the lowest field. The bromine at C-6 will cause a significant downfield shift. The carbon bearing the boronic acid group (C-3) is often observed as a broader signal due to quadrupolar relaxation of the boron nucleus.

-

Methyl Carbon (CH₃): The methyl carbon signal is expected in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and slow down the exchange of the B(OH)₂ protons.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS can confirm the presence of bromine through its characteristic isotopic pattern.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 215.98, 217.98 | Expected for Electrospray Ionization (ESI) in positive mode. The two peaks of approximately equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| [M-H]⁻ | 213.96, 215.96 | Expected for ESI in negative mode. |

Causality Behind Predictions:

-

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic cluster for the molecular ion peak, with two peaks separated by 2 m/z units and having almost equal intensity. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Compare the experimentally observed m/z values with the theoretically calculated values for the elemental composition C₆H₇BBrNO₂ to confirm the molecular formula.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1550-1620 | Medium-Strong |

| B-O stretch | 1310-1380 | Strong |

| C-Br stretch | 500-650 | Medium |

Causality Behind Predictions:

-

O-H Stretch: The broad and strong absorption band in the high-frequency region is characteristic of the O-H stretching vibrations of the boronic acid group, often broadened due to hydrogen bonding.

-

Pyridine Ring Stretches: The absorptions in the 1550-1620 cm⁻¹ region are typical for the C=N and C=C stretching vibrations of the pyridine ring.

-

B-O Stretch: A strong band in the 1310-1380 cm⁻¹ region is indicative of the B-O stretching vibration.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region at lower frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-methylpyridine-3-boronic acid

A Comprehensive Resource for Researchers and Drug Development Professionals

Executive Summary

6-Bromo-2-methylpyridine-3-boronic acid is a critical building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural complexity, however, brings inherent stability challenges that, if unmanaged, can compromise reaction yields, reproducibility, and the purity of final compounds. This guide provides a detailed scientific framework for understanding and mitigating the degradation of this reagent. We will explore the principal degradation pathways—dehydration to boroxine, protodeboronation, and oxidation—and present field-proven protocols for optimal storage, handling, and quality control. Adherence to these guidelines will ensure the long-term integrity of this compound, safeguarding the reliability of synthetic outcomes.

The Chemical Landscape: Understanding Inherent Instabilities

The stability of any boronic acid is a function of its structure and its environment. For this compound, the presence of the pyridine ring introduces electronic properties that distinguish it from simple aryl boronic acids, influencing its susceptibility to degradation.

Dehydration and the Boroxine-Boronic Acid Equilibrium

The most common and often reversible degradation pathway for boronic acids is dehydration.[1][2][3] Three molecules of the boronic acid can condense, eliminating three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine.[1][4]

-

Causality & Implication: This equilibrium is critical because the boroxine is generally less reactive in Suzuki-Miyaura couplings than the monomeric boronic acid. The formation of boroxine alters the stoichiometry of the active reagent, as one molecule of boroxine contains three aryl fragments. If this equilibrium is not accounted for, a reaction may appear to stall or yield poorly due to an effective reduction in the concentration of the active coupling partner. The equilibrium is driven by the removal of water and can be reversed by its addition.[1][5]

Protodeboronation: Irreversible Loss of Functionality

Protodeboronation is the irreversible cleavage of the C–B bond, replacing it with a C–H bond.[4][6] This process represents a complete loss of the reagent's functionality and is a significant concern for heteroaromatic boronic acids.[6]

-

Mechanistic Insight: The reaction is essentially a protonolysis and can be catalyzed by acid or base.[6] For 2-substituted pyridine boronic acids, a zwitterionic intermediate can facilitate rapid, unimolecular protodeboronation, making them notoriously unstable.[6][7] While this compound is a 3-pyridyl isomer, the influence of the basic nitrogen atom in the ring still renders it more susceptible to this pathway than many non-heterocyclic aryl boronic acids. The presence of residual acid or base, or protic solvents, can accelerate this degradation.[4]

Oxidation: A Pathway to Phenolic Impurities

The carbon-boron bond can also be susceptible to oxidative cleavage, particularly in the presence of air (oxygen) and trace metal impurities.[4][8] This process typically converts the boronic acid to the corresponding phenol (in this case, 6-bromo-2-methyl-3-hydroxypyridine).

-

Practical Impact: The formation of phenolic impurities not only consumes the active reagent but can also complicate purification of the desired product. The reaction is often mediated by reactive oxygen species, and its rate can be influenced by light and heat.[8]

Protocol for Optimal Storage and Handling

Based on the degradation mechanisms, a multi-faceted strategy is required to preserve the integrity of this compound. The core principle is the strict exclusion of atmospheric moisture, oxygen, light, and heat.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C (Long-term) | Slows all degradation pathways, especially dehydration and oxidation.[9] |

| 2-8°C (Short-term, < 1 week) | Acceptable for immediate use, but not recommended for archival storage.[9][10] | |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly inhibiting oxidation and dehydration. |

| Container | Amber Glass Vial with PTFE-lined Cap | Prevents light exposure (inhibits oxidation) and ensures an airtight seal. |

| Form | Solid (Lyophilized Powder) | The solid state minimizes molecular mobility and reactivity compared to solutions.[9] |

| Handling | Aliquot upon Receipt | Prevents contamination and degradation of the bulk supply from repeated freeze-thaw cycles and atmospheric exposure.[9] |

Best Practices for Handling

-

Inert Atmosphere is Key: Whenever possible, handle the solid reagent inside a glovebox. If a glovebox is unavailable, use a Schlenk line and standard inert atmosphere techniques.

-

Minimize Exposure: Weigh the required amount quickly and reseal the container promptly under inert gas. Never leave the container open on the bench.

-

Use Anhydrous Solvents: When preparing solutions for reactions, always use high-quality, anhydrous solvents to avoid introducing water, which can promote both hydrolysis of the boroxine form and protodeboronation.

Quality Control and Stability Assessment

Verifying the purity and integrity of this compound before use is a self-validating step that prevents costly reaction failures and time-consuming troubleshooting.

Analytical Methods for Purity Assessment

| Method | Information Provided | Key Considerations |

| ¹H NMR | Structural confirmation, detection of protodeboronated impurity (2-bromo-6-methylpyridine). | The presence of boroxine can lead to broad peaks for the B-OH protons. |

| LC-MS | Purity assessment, identification of parent mass and potential degradation products (e.g., oxidized phenol).[11][12] | Reversed-phase methods may require careful development as boronic acids can be challenging to retain and may degrade on-column.[13] |

| ¹¹B NMR | Direct observation of boron speciation. Distinguishes between boronic acid (δ ≈ 28-34 ppm) and boroxine (δ ≈ 20-24 ppm). | Provides a quantitative ratio of active monomer to less-active trimer. |

| Melting Point | A simple indicator of gross impurity. | A broad or depressed melting range compared to the literature value suggests impurity. |

Experimental Protocol: QC Workflow for Boronic Acid Integrity

This workflow outlines the steps to validate a new or stored batch of this compound.

Objective: To confirm the identity, purity, and monomer/trimer ratio of the boronic acid reagent.

Methodology:

-

Sample Preparation (Under Inert Atmosphere):

-

Prepare three samples from the reagent vial.

-

Sample A (for ¹H NMR): Dissolve ~5 mg in 0.6 mL of DMSO-d₆. DMSO is a good choice as it is hygroscopic and will help resolve the B-OH protons.

-

Sample B (for ¹¹B NMR): Dissolve ~15-20 mg in 0.6 mL of anhydrous THF-d₈.

-

Sample C (for LC-MS): Prepare a 1 mg/mL stock solution in anhydrous acetonitrile. Dilute as necessary for analysis.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum for Sample A. Verify the chemical shifts and coupling patterns match the expected structure. Integrate key aromatic peaks and compare against any visible impurity peaks (e.g., the signal for 2-bromo-6-methylpyridine).

-

Acquire a ¹¹B NMR spectrum for Sample B. Integrate the signals corresponding to the boronic acid and the boroxine to determine the molar ratio.

-

-

LC-MS Analysis:

-

Inject Sample C onto a suitable reversed-phase HPLC column (e.g., C18).[12][14]

-

Use a mobile phase system such as acetonitrile and water with a modifier like ammonium acetate.[12]

-

Monitor via UV and MS detectors.

-

Determine the purity by peak area percentage at a suitable wavelength (e.g., 254 nm).

-

Confirm the mass of the main peak corresponds to the [M+H]⁺ of the boronic acid. Search for masses corresponding to potential impurities.

-

-

Data Interpretation and Decision:

-

Purity Threshold: The reagent should ideally be >95% pure by LC-MS.

-

Protodeboronation Check: The protodeboronated impurity should be <2% by ¹H NMR.

-

Boroxine Content: A high boroxine content (>50% by ¹¹B NMR) indicates significant dehydration. While the reagent may still be usable, the amount weighed for a reaction may need to be adjusted to account for the trimer's higher molecular weight per aryl unit. For critical applications, consider regenerating the boronic acid by dissolving the solid in a minimal amount of a solvent like THF and adding one equivalent of water, then removing the solvent under vacuum.

-

Conclusion

While this compound is an indispensable tool, its utility is directly tied to its chemical integrity. Understanding its inherent instabilities—the reversible formation of boroxines and the irreversible degradation via protodeboronation and oxidation—is the foundation of its effective use. By implementing rigorous storage protocols centered on cold, dark, and inert conditions, and by validating reagent quality through routine analytical checks, researchers and drug development professionals can ensure reproducible, high-yielding synthetic results, thereby accelerating the discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. 6-溴-3-吡啶基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methylpyridine-3-boronic acid in Organic Solvents

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of 6-Bromo-2-methylpyridine-3-boronic acid. Recognizing that specific, quantitative solubility data for this compound is not extensively published, this document focuses on the fundamental principles governing its solubility, predictive insights based on analogous structures, and detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the construction of complex molecular architectures. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use, impacting reaction kinetics, purification strategies (crystallization), and formulation development.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its structural and electronic properties. This compound is a solid at room temperature with a molecular weight of approximately 215.84 g/mol .[1][2] Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and a boronic acid moiety, dictates its interactions with various solvents.

| Property | Value | Source |

| CAS Number | 1072944-22-9 | [2] |

| Molecular Formula | C₆H₇BBrNO₂ | [2] |

| Molecular Weight | 215.84 g/mol | [2] |

| Appearance | Solid / Lyophilized powder | [1][3] |

The presence of the boronic acid group allows for hydrogen bonding, both as a donor (from the -OH groups) and an acceptor (at the oxygen atoms). The pyridine nitrogen introduces a basic site and a dipole moment, while the bromo and methyl substituents influence the molecule's lipophilicity and steric profile.

Key Factors Influencing Solubility

The dissolution of this compound is a complex interplay of several factors. A nuanced understanding of these is essential for solvent selection and experimental design.

Polarity and Hydrogen Bonding: "Like Dissolves Like"

The principle of "like dissolves like" is a foundational concept in predicting solubility.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, acetone): These solvents can act as hydrogen bond acceptors and possess significant dipole moments, allowing for favorable interactions with the polar pyridine boronic acid structure. Ethers and ketones, in particular, have shown to be effective solvents for phenylboronic acids.[4]

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the pyridine boronic acid. However, the presence of the bromo and methyl groups may impart some minor solubility.

The Challenge of Boroxine Formation

A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is influenced by the solvent and temperature.

Boroxines are generally less soluble than their corresponding monomeric boronic acids.[6] This can lead to inconsistencies in solubility measurements if the equilibrium is not considered. Solvents that can effectively solvate the boronic acid and any water present will favor the monomeric form.

Influence of Substituents

The substituents on the pyridine ring play a crucial role in modulating solubility.[5]

-

Bromo Group: Increases the molecular weight and polarizability, potentially enhancing interactions with polarizable solvents.

-

Methyl Group: Increases lipophilicity, which might slightly improve solubility in less polar organic solvents.

-

Pyridine Nitrogen: Its basicity can be exploited. In acidic conditions, protonation of the nitrogen can lead to salt formation, which may have different solubility profiles.

Predicted Solubility Profile

While empirical data is lacking, a qualitative solubility profile can be predicted based on the principles discussed. This table serves as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Strong hydrogen bonding potential. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and H-bond acceptance. |

| THF, Acetone | Moderate | Good balance of polarity and H-bond acceptance.[4] | |

| Acetonitrile | Moderate to Low | Less effective at hydrogen bonding compared to other polar aprotics. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can interact via dipole forces but lacks H-bonding capability. |

| Aromatic Hydrocarbons | Toluene | Low | Primarily nonpolar interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Mismatch in polarity. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to understand the solubility of this compound is through direct experimental measurement. The following dynamic (synthetic) method is a robust approach for determining solubility as a function of temperature.[7]

Materials and Equipment

-

This compound

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath for temperature control

-

Calibrated temperature probe

-

Turbidity sensor or luminance probe

Procedure

-

Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.[7]

-

Heating and Stirring : Begin stirring the mixture vigorously to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the circulating bath.[7]

-

Turbidity Monitoring : Continuously monitor the turbidity of the sample. This is best achieved by measuring the intensity of a light beam passing through the solution with a luminance probe.[7]

-

Equilibrium Temperature Determination : The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is the equilibrium solubility temperature for that specific composition. This point is marked by a sharp and distinct increase in the measured light intensity.[7]

-

Data Collection : Record the temperature and composition.

-

Constructing the Solubility Curve : Repeat steps 1-5 for a range of different compositions to generate a comprehensive solubility curve (mole fraction vs. temperature) for each solvent.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the highest regard for safety.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation : Handle this compound and organic solvents in a well-ventilated fume hood.

-

Material Safety Data Sheet (MSDS) : Always consult the MSDS for this compound and all solvents before use to be fully aware of potential hazards, handling precautions, and emergency procedures.

-

Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While a definitive, pre-existing solubility dataset for this compound in all common organic solvents remains elusive in the public domain, this guide provides the foundational knowledge and practical tools necessary for its determination. By understanding the key physicochemical drivers, such as polarity, hydrogen bonding, and the potential for boroxine formation, researchers can make informed decisions on solvent selection. The detailed experimental protocol provided offers a reliable, self-validating system for generating the precise solubility data required for optimizing synthetic processes and advancing drug development programs.

References

Introduction: A Strategic Building Block in Modern Synthesis

An In-Depth Technical Guide to the Reactivity of 6-Bromo-2-methylpyridine-3-boronic acid

This compound (CAS 1072944-22-9) has emerged as a pivotal reagent in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional architecture—a pyridine core, a reactive boronic acid, and a versatile bromine handle—offers synthetic chemists a powerful platform for constructing complex molecular frameworks. The pyridine motif is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics, while the boronic acid and bromide functionalities serve as orthogonal connectors for carbon-carbon bond formation.

This guide provides an in-depth analysis of the reactivity of this compound, moving beyond simple protocols to explore the underlying principles that govern its chemical behavior. We will focus on its primary application in Suzuki-Miyaura cross-coupling, discuss practical handling and stability considerations, and provide field-proven experimental methodologies for its successful implementation in discovery programs. The strategic positioning of the methyl group at the 2-position, adjacent to both the nitrogen and the boronic acid, introduces steric factors that critically influence reaction dynamics, a key consideration for synthetic planning.[2]

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of this building block's utility, enabling the formation of a C(sp²)-C(sp²) bond at the 3-position of the pyridine ring.[3] This palladium-catalyzed reaction is favored for its mild conditions, high functional group tolerance, and the generally low toxicity of its boron-containing reagents.[4][5]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices

The successful execution of a Suzuki-Miyaura coupling with this compound hinges on the rational selection of four key parameters:

-

Palladium Catalyst/Ligand System: The choice of catalyst is critical. For heteroaromatic substrates, catalyst poisoning by the pyridine nitrogen can be a significant issue.[6]

-

Expertise & Experience: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd₂(dba)₃ or Pd(OAc)₂ precursor often provide superior yields and faster reaction times. These ligands promote the reductive elimination step and stabilize the active Pd(0) species, mitigating catalyst deactivation.

-

-

Base: The base is not merely a stoichiometric reagent; it is a catalytic cycle activator.

-

Expertise & Experience: An inorganic base like K₃PO₄ or K₂CO₃ is typically preferred over organic bases.[7] Potassium phosphate is effective in promoting the formation of the reactive boronate species without being strongly nucleophilic, which could lead to side reactions. The use of aqueous base solutions can accelerate the reaction, but care must be taken to avoid hydrolysis of the boronic acid.

-

-

Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

-

Temperature: Thermal energy is required to drive the reaction, particularly the initial oxidative addition step.

-

Expertise & Experience: Temperatures between 80-100 °C are standard. Microwave irradiation can dramatically reduce reaction times from hours to minutes, a significant advantage in high-throughput synthesis environments.

-

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving substituted bromopyridines, providing a valuable starting point for reaction optimization.

| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | [6] |

| Pd₂(dba)₃ (1.5%) / SPhos (3.6%) | K₃PO₄ (2.0) | Toluene | 100 | 18 | >90 | [6] |

| PdCl₂(dppf) (5%) | Na₂CO₃ (2.0) | Toluene / Dioxane (4:1) | 85 | 4 | 70-95 | [6] |

| Pd(OAc)₂ (2%) / PCy₃ (4%) | K₂CO₃ (2.0) | DME / H₂O | 85 | 12 | 80-95 | [7] |

Part 2: Practical Considerations and Alternative Reactivity

Stability, Storage, and Handling

Boronic acids are known for their propensity to undergo dehydration to form boroxines (cyclic anhydrides) or protodeborylation under certain conditions.

-

Trustworthiness: To ensure reagent integrity, this compound should be stored at low temperatures (-20°C is recommended) under an inert atmosphere.[9] It is often supplied as a lyophilized powder.[9] Repeated freeze-thaw cycles should be avoided. For long-term storage, aliquoting the material is best practice.[9] The pinacol ester derivative, 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, offers enhanced stability and is a common alternative for challenging applications.[10]

Orthogonal Reactivity: The Bromine Handle

A key feature of this molecule is the presence of the C6-bromo substituent, which can participate in its own suite of cross-coupling reactions. This allows for sequential or orthogonal functionalization. For instance, one could first perform a Suzuki-Miyaura coupling at the C3-boronic acid position under standard conditions. The resulting product, now containing a new substituent at C3 but retaining the C6-bromo group, can then be subjected to a second, different cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling, or another Suzuki-Miyaura reaction) at the C6 position. This stepwise approach provides a powerful strategy for building molecular diversity from a single, versatile starting material.

Part 3: Experimental Protocol

This section provides a robust, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

General Workflow

The experimental process follows a logical sequence from setup to final product isolation.

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Methodology: Synthesis of 6-Bromo-2-methyl-3-(phenyl)pyridine

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol, 1.0 equiv.), phenyl bromide (or an appropriate aryl halide partner, 1.2 equiv.), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Via syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Degassing: Sparge the reaction mixture with a stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]